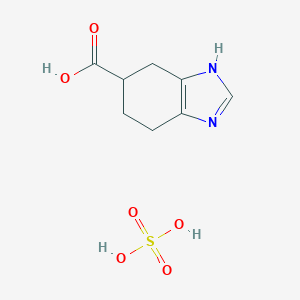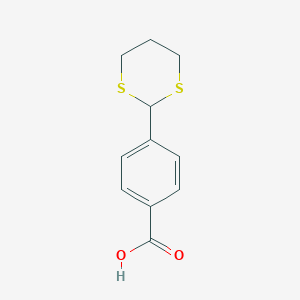
4-(1,3-dithian-2-yl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-dithian-2-yl)benzoic acid, also known as 4-DTB, is a dicarboxylic acid derivative of benzoic acid with two sulfur-containing substituents. It is a yellow crystalline solid that is soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). 4-DTB has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds, as a ligand for metal complexes, and as a biochemical probe for studying enzyme-catalyzed reactions.
科学的研究の応用
Degradation Processes and Environmental Impact
Research on nitisinone, a derivative closely related to the chemical family of benzoic acids, focuses on its degradation processes under various conditions. The stability of nitisinone increases with the pH of the solution, and its degradation products have been thoroughly analyzed, shedding light on the environmental impact and potential risks of related compounds (Barchańska et al., 2019).
Regulation of Gut Functions
Benzoic acid's role as an antibacterial and antifungal preservative extends to its impact on gut functions. Studies have demonstrated that appropriate levels of benzoic acid can promote gut health by regulating enzyme activity, redox status, immunity, and microbiota. This research emphasizes the delicate balance required in the administration of benzoic acid and its derivatives to avoid adverse effects on gut health (Mao et al., 2019).
Pharmacokinetic Analysis
A comprehensive pharmacokinetic analysis of benzoic acid across different species (rats, guinea pigs, and humans) provides insights into the metabolic and dosimetric variations. Such studies are crucial for assessing dietary exposures and reducing interspecies uncertainty factors, contributing to safer applications of benzoic acid in food and pharmaceutical products (Hoffman & Hanneman, 2017).
Advanced Oxidation Processes
The degradation of acetaminophen, a process similar to those that might involve 4-(1,3-dithian-2-yl)benzoic acid, has been studied using advanced oxidation processes (AOPs). This research highlights the potential environmental hazards of pharmaceutical by-products and the necessity of effective degradation methods to prevent ecosystem threats (Qutob et al., 2022).
特性
IUPAC Name |
4-(1,3-dithian-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S2/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5,11H,1,6-7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSYTIVTRCUOTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dithian-2-yl)benzoic Acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

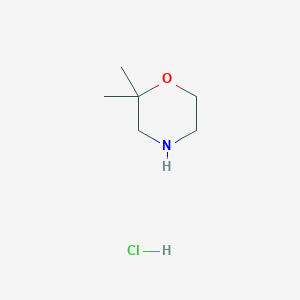
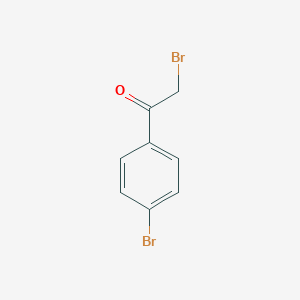
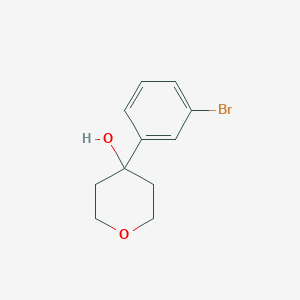
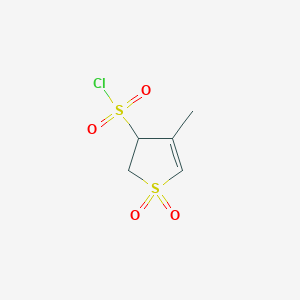
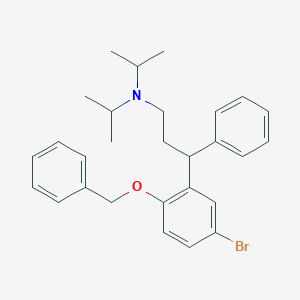
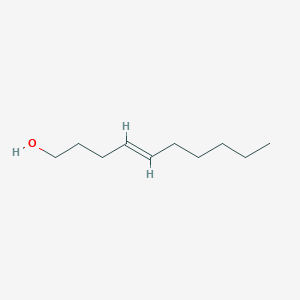



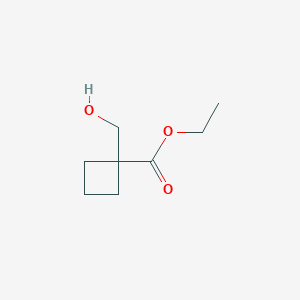

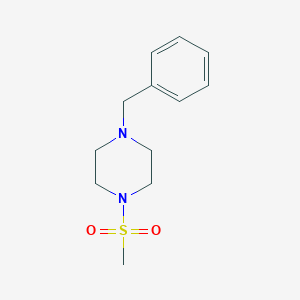
![1-[(Benzyloxycarbonyl)amino]cycloheptanecarboxylic acid](/img/structure/B189903.png)
